molecular formula C17H16Cl2N2O3S B11013337 1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B11013337
M. Wt: 399.3 g/mol
InChI Key: VEGZZEUHQDJRRG-UHFFFAOYSA-N
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Description

1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a dichlorophenyl group

Preparation Methods

The synthesis of 1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

    Acetylation: The acetyl group is added to the thiazole ring through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiazole-acetyl intermediate through an amide bond formation reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halides can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation.

Scientific Research Applications

1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of 1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

    Pathway Modulation: By interacting with key proteins and pathways, the compound can alter cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can be compared with other similar compounds:

    1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide: This compound differs by having an amide group instead of a carboxylic acid group, which may influence its solubility and reactivity.

    1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-methyl ester: The ester derivative may have different pharmacokinetic properties compared to the carboxylic acid form.

    1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-alcohol: The alcohol derivative may exhibit different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

1-[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H16Cl2N2O3S/c18-11-1-2-13(14(19)7-11)16-20-12(9-25-16)8-15(22)21-5-3-10(4-6-21)17(23)24/h1-2,7,9-10H,3-6,8H2,(H,23,24)

InChI Key

VEGZZEUHQDJRRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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